DL-Homocysteine thiolactone

概要

説明

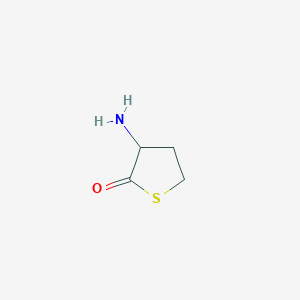

DL-Homocysteine thiolactone (DL-Hcy TLHC) is a cyclic thioester derivative of homocysteine (Hcy), a sulfur-containing amino acid involved in methionine and cysteine metabolism. DL-Hcy TLHC is a metabolite formed during Hcy detoxification and is implicated in pathological processes such as oxidative stress, endothelial dysfunction, and cardiovascular diseases . Its structural uniqueness—a five-membered thiolactone ring—enhances chemical reactivity, enabling interactions with proteins and enzymes, which underlies its role in promoting oxidative damage and inhibiting acetylcholinesterase (AChE) activity . Studies highlight its dual role as both a pro-oxidant and modulator of antioxidant defenses, depending on dosage and exposure duration .

準備方法

Synthetic Routes and Reaction Conditions: DL-Homocysteine thiolactone can be synthesized through several methods. One common method involves the use of 2-methyl-4-chlorobutyryl chloride as a raw material. The intermediate product is distilled, mixed with iodine and ammonia water, and then re-crystallized and purified to obtain this compound hydrochloride . Another method involves the demethylation of methionine using hydriodic acid at high temperatures, followed by the formation of this compound .

Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with an emphasis on cost-effectiveness, environmental safety, and high yield. The use of 2-methyl-4-chlorobutyryl chloride is particularly favored for large-scale production due to its low cost and safe production process .

化学反応の分析

Method 1: Microchannel Reactor-Electrolysis System

-

Reactants : DL-Methionine, concentrated sulfuric acid (15–18 M), hydrochloric acid (3–5 M).

-

Conditions :

-

Temperature : 70–90°C in microchannel reactor; 50°C in electrolytic cell.

-

Flow Rate : 5–15 mL/min in reactor; 55 mL/min in electrolytic cell.

-

Electrodes : Graphite (cathode and anode).

-

-

Mechanism :

-

Hydrolysis : DL-Methionine reacts with sulfuric acid in a microchannel reactor to form DL-homocystine.

-

Electrolytic Reduction : DL-Homocystine undergoes HCl-mediated reduction at the cathode to yield DL-Hcy TLHC.

-

Recycling : Unreacted intermediates are cycled back into the reactor, achieving >90% yield .

-

Method 2: Metallic Sodium Reduction

-

Reactants : DL-Methionine, metallic sodium (molar ratio 1:3–10).

-

Conditions :

-

Solvent : Liquefied ammonia or ammonia-water mixture.

-

Temperature : -80°C to -20°C.

-

Reaction Time : 5–20 hours.

-

-

Mechanism :

Biochemical Reactions

DL-Hcy TLHC participates in critical biochemical pathways, particularly protein modification:

Protein Homocysteinylation

-

Mechanism : The thiolactone ring reacts with ε-amino groups of lysine residues in proteins, forming N-homocysteinyl-protein adducts.

-

Conditions : Physiological pH (7.4) and temperature (37°C).

-

Impact :

Hydrolysis to Homocysteine

-

Reaction :

-

Half-Life :

Chemical Reactivity

DL-Hcy TLHC exhibits dual electrophilic and nucleophilic reactivity due to its thioester and amine functional groups:

Electrophilic Reactions

| Reaction Type | Example | Conditions | Product |

|---|---|---|---|

| Acylation of Amines | Reaction with lysine | pH 7.4, 37°C | N-Homocysteinyl-lysine adduct |

| Schiff Base Formation | Reaction with streptomycin | Antibiotic-containing media | Thiolactone-streptomycin adduct |

Nucleophilic Reactions

Interactions with Pharmacological Agents

DL-Hcy TLHC modifies cardiac and vascular function through interactions with gasotransmitter inhibitors:

Analytical Characterization

Key spectroscopic data for DL-Hcy TLHC:

科学的研究の応用

Pharmacological Applications

DL-Homocysteine thiolactone is primarily recognized for its role as a precursor in the synthesis of various pharmaceutical compounds. It serves as an intermediate in the production of:

- Erdosteine : A mucolytic agent used in treating chronic obstructive pulmonary disease (COPD) and other respiratory conditions.

- Citiolone : Another therapeutic agent with applications in respiratory diseases.

The synthesis of DL-Hcy TL has been optimized using continuous production methods, which enhance yield and purity, making it a valuable raw material in medicinal chemistry .

Cardiovascular Research

Research has demonstrated that this compound has significant effects on cardiac function. Studies indicate that acute administration of DL-Hcy TL can influence cardiac contractility, coronary flow, and oxidative stress markers:

- Cardiac Contractility : In isolated rat heart models, DL-Hcy TL was shown to decrease parameters such as maximum rate of pressure development () and coronary flow (CF), suggesting a potential negative inotropic effect .

- Oxidative Stress : Although DL-Hcy TL did not significantly alter oxidative stress markers on its own, its interaction with gasotransmitter inhibitors indicated complex modulatory effects on oxidative stress pathways during cardiac perfusion experiments .

Material Science and Polymer Synthesis

The unique chemical properties of this compound have led to its exploration in material science, particularly in polymer synthesis. Its ability to participate in various chemical reactions makes it suitable for developing novel materials with specific properties. Applications include:

- Polymerization Reactions : DL-Hcy TL can be utilized to synthesize polymers with tailored functionalities, which can be beneficial for developing advanced materials for biomedical applications .

- Bioconjugation : The thiolactone structure allows for selective conjugation with biomolecules, facilitating the development of targeted drug delivery systems.

Case Studies and Research Findings

Several studies have highlighted the implications of this compound across different research domains:

- A study investigating the long-term effects of DL-Hcy TL on young adult models showed increased plasma homocysteine levels over time, emphasizing its role in metabolic studies .

- Research focusing on the naked mole-rat as a model organism revealed insights into aging and cancer resistance mechanisms, with DL-Hcy TL being part of the experimental framework to understand metabolic adaptations .

作用機序

This modification can lead to protein damage via a thiyl radical mechanism, contributing to neurotoxicity and neurodegeneration in diseases such as Parkinson’s disease . Additionally, it interacts with endothelial cells, blood platelets, and fibrinogen, affecting hemostasis and contributing to cardiovascular diseases .

類似化合物との比較

DL-Hcy TLHC is often compared to its linear counterpart, DL-homocysteine (DL-Hcy), and other thiolactone derivatives. Key differences in biochemical effects, oxidative stress responses, and enzyme interactions are summarized below:

Biochemical Effects

Table 1: Serum Biochemical Parameters (vs. Control)

- DL-Hcy TLHC significantly elevates glucose and lipid profiles, suggesting insulin resistance and altered cholesterol metabolism.

- DL-Hcy reduces albumin and AST, indicating liver dysfunction .

Oxidative Stress and Antioxidant Enzymes

Table 2: Oxidative Stress Markers and Enzyme Activities

| Parameter | DL-Hcy TLHC Effect | DL-Hcy Effect |

|---|---|---|

| MDA (Lipid Peroxidation) | ↓↓ (p<0.05) | ↓ (p<0.05) |

| SOD Activity | ↑↑ (p<0.05) | ↑ (p<0.05) |

| CAT Activity | ↑↑ (p<0.05) | ↑ (p<0.05) |

| GPx Activity | ↑↑ (p<0.05) | ↑ (p<0.05) |

- Both compounds reduce lipid peroxidation (MDA) but paradoxically increase antioxidant enzyme activities (SOD, CAT, GPx), suggesting compensatory mechanisms against acute oxidative stress .

- DL-Hcy TLHC induces stronger antioxidant responses, likely due to its reactive thiolactone ring .

Cardiac and Neurological Effects

Table 3: Cardiac AChE Activity

| Compound | AChE Inhibition |

|---|---|

| DL-Hcy TLHC | ↓↓ (p<0.05) |

| DL-Hcy | ↓ (p<0.05) |

- Structural differences: The thiolactone ring in DL-Hcy TLHC enhances its binding affinity to AChE compared to the linear DL-Hcy .

Comparison with Other Thiolactones

- N-Chloroacetyl-DL-homocysteine thiolactone : Used in organic synthesis and protein studies, this derivative shares DL-Hcy TLHC’s thiolactone reactivity but lacks documented cardiovascular effects .

- L-Homocysteine thiolactone : The L-isomer shows similar pro-oxidant effects but differs in metabolic pathways due to stereospecific enzyme interactions .

Mechanistic Insights

- Structural Influence: The thiolactone ring in DL-Hcy TLHC facilitates protein N-homocysteinylation, contributing to endothelial dysfunction and atherosclerosis—a process less pronounced with DL-Hcy .

- Acute vs. Chronic Effects : Acute DL-Hcy TLHC administration elevates antioxidant enzymes, while chronic exposure may deplete these defenses, leading to oxidative damage .

Research Implications

- Therapeutic Targets : DL-Hcy TLHC’s strong AChE inhibition highlights its role in neurodegenerative and cardiovascular research .

- Contradictions : Some studies report reduced SOD activity in chronic hyperhomocysteinemia, contrasting with acute increases observed here—a discrepancy attributed to exposure duration .

生物活性

DL-Homocysteine thiolactone (DL-Hcy TL) is a cyclic thioester of homocysteine, a sulfur-containing amino acid that plays a crucial role in various metabolic pathways. Elevated levels of homocysteine and its thiolactone form are associated with multiple pathological conditions, including cardiovascular diseases, neurological disorders, and vascular dysfunction. This article reviews the biological activity of DL-Hcy TL, focusing on its mechanisms of action, effects on cellular systems, and implications in health and disease.

This compound exerts its biological effects primarily through the following mechanisms:

- Protein Acylation : DL-Hcy TL can modify proteins by acylation, leading to altered protein function and potential cellular damage. This modification is significant in the context of endothelial dysfunction and vascular pathology .

- Oxidative Stress : The compound influences oxidative stress markers by generating reactive oxygen species (ROS), which can impair nitric oxide (NO) bioavailability, contributing to cardiovascular complications .

- Cardiac Contractility : Studies have shown that DL-Hcy TL affects cardiac contractility parameters such as dp/dt max (the maximum rate of pressure change in the heart), coronary flow (CF), and systemic vascular resistance. For instance, administration of DL-Hcy TL has been linked to decreased dp/dt max and CF in isolated rat hearts .

Cardiovascular System

Research indicates that elevated levels of DL-Hcy TL correlate with adverse cardiovascular outcomes. A study demonstrated that treatment with DL-Hcy TL resulted in decreased cardiac contractility and coronary flow, highlighting its detrimental effects on heart function .

Table 1: Effects of this compound on Cardiac Parameters

| Treatment | dp/dt max (mmHg/s) | CF (mL/min) | SLVP (mmHg) | HR (bpm) |

|---|---|---|---|---|

| Control | 120 ± 10 | 50 ± 5 | 80 ± 5 | 75 ± 5 |

| DL-Hcy TL (10 µM) | 90 ± 8* | 30 ± 4* | 70 ± 4* | 70 ± 3 |

| DL-Hcy TL + L-NAME | 85 ± 7* | 25 ± 3* | 65 ± 3* | 68 ± 2 |

| DL-Hcy TL + DL-PAG | 110 ± 9 | 40 ± 4 | 75 ± 4 | 72 ± 4 |

(*p < 0.05 compared to control)

Neurological Impact

Elevated levels of homocysteine and its thiolactone form have been implicated in cognitive decline and neurodegenerative diseases. Studies suggest that hyperhomocysteinemia can impair memory functions and reduce acetylcholine levels in the brain, contributing to vascular cognitive impairment .

Plant Growth Inhibition

DL-Hcy TL also exhibits biological activity outside mammalian systems. Research has shown that it inhibits root growth in various plant species, indicating potential applications in agricultural settings .

Case Studies

- Cardiac Function Study : In an isolated rat heart model, administration of DL-Hcy TL significantly decreased dp/dt max and coronary flow while altering oxidative stress markers. This study underscores the compound's impact on cardiac function under pathological conditions associated with hyperhomocysteinemia .

- Cognitive Impairment Research : A mouse model demonstrated that increased homocysteine levels led to significant declines in reference memory capabilities, linking elevated DL-Hcy TL levels to cognitive deficits .

Q & A

Q. What are the primary biochemical mechanisms by which DL-Homocysteine thiolactone modifies proteins, and what experimental methods are used to detect these modifications?

This compound (DLL-HTL) induces protein N-homocysteinylation, a post-translational modification (PTM) where the thiolactone reacts with lysine residues, forming Nε-Hcy-Lys adducts. This disrupts protein function and stability, particularly in cardiovascular and metabolic studies . Methodologically, researchers employ:

- Mass spectrometry (MS) to identify covalent adducts.

- Western blotting using anti-Nε-Hcy-Lys antibodies.

- Fluorescent labeling to track modifications in cellular models .

Q. How does this compound contribute to atherosclerosis models, and what protocols ensure reproducibility?

DLL-HTL is used to induce atherosclerosis in rabbits via subcutaneous injection (20–25 mg/kg/day in 5% glucose) for 20–25 days, resulting in coronary narrowing and fibrous plaque formation. Key experimental design considerations include:

- Co-administration with high-cholesterol diets to amplify lesions.

- Histopathological validation (e.g., elastin staining for arterial damage).

- Control groups to isolate thiolactone-specific effects from dietary variables .

Q. What methodological challenges arise when studying DLL-HTL's dual roles in oxidative stress and cardiovascular function?

DLL-HTL increases oxidative stress markers (e.g., lipid peroxidation) in isolated rat hearts, impairing contractility and coronary flow . However, its effects vary between in vitro (e.g., cardiomyocyte models) and in vivo (e.g., atherosclerosis) systems. To address discrepancies:

- Standardize dosing (e.g., 0.1–10 mM ranges).

- Incorporate gasotransmitter inhibitors (e.g., NO synthase blockers) to isolate pathways.

- Use tissue-specific oxidative stress assays (e.g., cardiac glutathione vs. plasma TBARS) .

Q. How can researchers characterize DLL-HTL's adsorption on metallic surfaces for material science applications?

In situ scanning tunneling microscopy (STM) and cyclic voltammetry in 0.1 M HClO₄ reveal ordered adlayers of DLL-HTL on Au(111) surfaces. Key steps include:

- Electrode pretreatment (flame-annealing for surface uniformity).

- Potential cycling (-0.2 to +0.8 V vs. Ag/AgCl) to monitor adsorption dynamics.

- STM imaging under controlled potential to resolve molecular packing .

Q. What analytical techniques validate the purity and stability of DLL-HTL in experimental preparations?

- High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) to confirm ≥99% purity.

- Thermogravimetric analysis (TGA) to assess decomposition thresholds (melting point: 202–203°C).

- Karl Fischer titration to ensure moisture content ≤0.5% for hygroscopic samples .

Q. How do stereochemical differences (D vs. L enantiomers) impact DLL-HTL's activity in microbial quorum sensing?

The L-thiolactone enantiomer exhibits higher affinity for LuxR-type receptors in Vibrio fischeri. To study stereospecificity:

- Synthesize enantiopure derivatives via EDC coupling of L/D-homocysteine thiolactone with carboxylic acids.

- Use luciferase reporter assays to quantify quorum-sensing activation.

- Compare racemic (DL) vs. L-forms in dose-response curves .

Q. What strategies mitigate off-target effects when studying DLL-HTL's inhibition of plant root growth?

DLL-HTL suppresses root elongation at ≥1 µM concentrations. To ensure specificity:

- Combine with glutathione precursors (e.g., N-acetylcysteine) to test thiol-redox mediation.

- Use genetic knockouts (e.g., Arabidopsis mutants lacking Hcy-metabolizing enzymes).

- Pair with metabolomics to profile secondary metabolites altered by thiolactone exposure .

Q. How do researchers reconcile conflicting data on DLL-HTL's role in endoplasmic reticulum (ER) stress?

While DLL-HTL upregulates ER stress markers like GRP78 in ARPE-19 cells (7.3-fold vs. 3.3-fold for L-HTL), contradictory results arise in non-ocular cells. Methodological adjustments include:

特性

IUPAC Name |

3-aminothiolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWQWJKWBHZMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863228 | |

| Record name | 3-Aminothiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homocysteine thiolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10593-85-8, 14007-10-4, 3622-59-1 | |

| Record name | (±)-Homocysteine thiolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10593-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine thiolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Thiophenone, 3-aminodihydro-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminothiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOCYSTEINE THIOLACTONE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5H88XF24X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homocysteine thiolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。